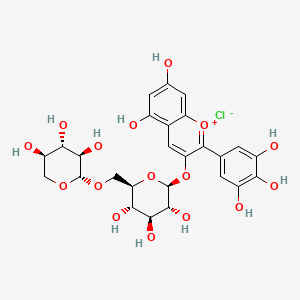

Delphinidin-3-sambubioside chloride

Beschreibung

Delphinidin 3-sambubioside is a natural product found in Vaccinium padifolium with data available.

Eigenschaften

CAS-Nummer |

53158-73-9 |

|---|---|

Molekularformel |

C26H29ClO16 |

Molekulargewicht |

632.9 g/mol |

IUPAC-Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloride |

InChI |

InChI=1S/C26H28O16.ClH/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8;/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33);1H/t14-,17-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 |

InChI-Schlüssel |

BNDHUCYNCNEUSY-CPXTURKASA-N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-] |

Kanonische SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-] |

Aussehen |

Powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Delphinidin 3-O-(2"-O-β-xylopyranosyl-β-glucopyranoside) chloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Delphinidin-3-sambubioside Chloride: A Technical Guide for Researchers

An In-depth Exploration of a Promising Natural Compound for Therapeutic Development

Delphinidin-3-sambubioside chloride, a naturally occurring anthocyanin, has garnered significant attention within the scientific community for its potent and diverse biological activities. Primarily isolated from Hibiscus sabdariffa L. (Roselle), this vibrant water-soluble pigment is emerging as a compelling candidate for drug development, demonstrating notable anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating key data, experimental methodologies, and mechanistic insights to support researchers, scientists, and drug development professionals in their exploration of this promising molecule.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and development. The compound's properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloride | PubChem |

| Molecular Formula | C₂₆H₂₉ClO₁₆ | PubChem |

| Molecular Weight | 632.95 g/mol | Sigma-Aldrich, TOKIWA PHYTOCHEMICAL CO.,LTD. |

| CAS Number | 53158-73-9 | Sigma-Aldrich, TOKIWA PHYTOCHEMICAL CO.,LTD. |

| Appearance | Dark red or lavender crystalline powder | LGC Standards, ChemBK |

| Solubility | Soluble in water, DMSO, Pyridine, Methanol, Ethanol. Insoluble in non-polar solvents. | ChemFaces, ChemBK |

| Storage | Store at -20°C in a dry and dark place. | TOKIWA PHYTOCHEMICAL CO.,LTD. |

Biological Activities and Therapeutic Potential

This compound exhibits a spectrum of biological effects that underscore its therapeutic potential across various disease models. The primary activities documented in the literature include anti-inflammatory, anti-cancer, and anti-diabetic effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[1][2] Studies have shown its ability to inhibit the production of key inflammatory mediators.

Anti-cancer Activity

The compound has been shown to inhibit the proliferation of human leukemia (HL-60) cells by inducing apoptosis.[1]

Anti-diabetic Activity

Research suggests that this compound possesses anti-diabetic properties, including the inhibition of glucose diffusion and stimulation of insulin (B600854) production.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental studies, providing a comparative overview of the compound's efficacy.

Table 1: In Vitro Efficacy

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Anti-cancer | HL-60 | IC₅₀ (Apoptosis induction, 24h) | 75 µM | [2] |

| Anti-diabetic | - | α-Amylase Inhibition | 96.76% (at 50 µg/mL) | [3][4] |

| Anti-diabetic | - | Glucose Diffusion Inhibition | 4.98 mmol/L (at 50 µg/mL) | [3][4] |

| Anti-diabetic | BRIN BD11 cells | Insulin Production | 3.15 times more than control (at 150 µg/mL) | [3][4] |

| Anti-inflammatory | RAW264.7 | iNOS Expression | Inhibition at 50-200 µM | [2] |

| Xanthine Oxidase Inhibition | - | IC₅₀ | 17.1 µM | [5] |

Table 2: In Vivo Efficacy

| Animal Model | Activity | Dosage | Effect | Reference |

| LPS-induced mouse paw edema | Anti-inflammatory | 15 µmol/kg (i.p.) | 89.3% reduction in edema | [2] |

| High-fat diet-induced obese rats | Anti-hyperlipidemia | 30 mg/kg (oral gavage, 8 weeks) | Decreased lipid accumulation | [2] |

Mechanistic Insights: Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

A primary mechanism of its anti-inflammatory action involves the downregulation of the NF-κB and MEK1/2-ERK1/2 signaling pathways.[1][6] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines and mediators. This compound intervenes in this cascade.

Induction of Apoptosis in Cancer Cells

In human leukemia (HL-60) cells, this compound induces apoptosis through a pathway mediated by reactive oxygen species (ROS) and the mitochondria.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been employed to characterize the biological activities of this compound.

Anti-inflammatory Activity Assays

1. Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50-200 µM) for 30 minutes, followed by stimulation with lipopolysaccharide (LPS; e.g., 40 ng/mL) for a specified duration (e.g., 12-24 hours).[1]

2. Measurement of Nitric Oxide (NO) Production:

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.

3. Western Blot Analysis for Protein Expression:

-

Target Proteins: iNOS, phosphorylated and total forms of ERK1/2, MEK1/2, IKKα/β, and IκBα.

-

Protocol:

-

Cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4. Measurement of Pro-inflammatory Cytokines:

-

The levels of TNF-α, IL-6, and MCP-1 in the cell culture supernatants or animal serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]

5. In Vivo Mouse Paw Edema Model:

-

Animal Model: Male ICR mice.

-

Protocol:

-

Mice are administered this compound (e.g., 15 µmol/kg) via intraperitoneal (i.p.) injection.

-

After a set time, paw edema is induced by injecting LPS into the right hind paw.

-

Paw thickness is measured at various time points using a caliper.

-

The percentage of edema inhibition is calculated.[1]

-

Anti-cancer Activity Assay (Apoptosis Induction)

1. Cell Culture and Treatment:

-

Cell Line: HL-60 human promyelocytic leukemia cells.

-

Treatment: Cells are treated with this compound (e.g., at its IC₅₀ of 75 µM) for 24 hours.[2]

2. Apoptosis Detection:

-

Apoptosis can be assessed by various methods, including:

-

Morphological Changes: Observing cell shrinkage, chromatin condensation, and formation of apoptotic bodies using microscopy.

-

DNA Fragmentation: Visualizing the characteristic DNA ladder pattern using agarose (B213101) gel electrophoresis.

-

Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to quantify early and late apoptotic cells.

-

Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3.

-

Anti-diabetic Activity Assays

1. α-Amylase Inhibition Assay:

-

This assay measures the ability of the compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion. The protocol typically involves incubating the enzyme with a starch solution in the presence and absence of the inhibitor and measuring the amount of reducing sugars produced.

2. Glucose Diffusion Assay:

-

This experiment often uses a dialysis membrane to mimic the intestinal barrier. The rate of glucose diffusion across the membrane is measured in the presence and absence of this compound.[3][4]

3. Insulin Secretion Assay:

-

Cell Line: BRIN BD11 pancreatic β-cells.

-

Protocol: Cells are incubated with varying concentrations of this compound, and the amount of insulin secreted into the culture medium is quantified using an ELISA kit.[3][4]

Conclusion

This compound is a multi-faceted natural compound with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-defined anti-inflammatory, anti-cancer, and anti-diabetic properties, coupled with initial mechanistic insights, position it as a strong candidate for continued preclinical and clinical development. This technical guide provides a foundational resource for researchers to design and execute further studies aimed at fully elucidating the therapeutic promise of this remarkable anthocyanin.

References

- 1. cdn.cybassets.com [cdn.cybassets.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ANTIDIABETIC PROPERTIES OF DELPHINIDIN 3-SAMBUBIOSIDE-ANTHOCYANIN COMPOUNDS ISOLATED FROM HIBISCUS SABDARIFFA LINN | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Delphinidin-3-sambubioside Chloride

This technical guide provides a comprehensive overview of the natural sources of Delphinidin-3-sambubioside chloride, tailored for researchers, scientists, and drug development professionals. The document details the primary plant sources, quantitative data on the compound's prevalence, and methodologies for its extraction and analysis.

Principal Natural Sources

Delphinidin-3-sambubioside is a prominent anthocyanin found in a variety of plants, contributing to the vibrant red and purple hues of their flowers and fruits. The most significant natural sources are detailed below.

Roselle (Hibiscus sabdariffa L.)

The calyces and petals of Hibiscus sabdariffa, commonly known as Roselle, are the most widely documented and richest sources of Delphinidin-3-sambubioside.[1][2][3][4][5] This compound, along with cyanidin-3-sambubioside, constitutes the major anthocyanins in Roselle extracts.[1][3][6][7] The dried calyces are frequently used to prepare traditional beverages and herbal medicines.[8]

Berries

Several types of berries contain Delphinidin-3-sambubioside, although often in conjunction with other delphinidin (B77816) glycosides like delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside.

-

Blackcurrant (Ribes nigrum) : Blackcurrants are a notable source of delphinidin glycosides.[9][10] While delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside are the most abundant anthocyanins, Delphinidin-3-sambubioside is also present.[9][11]

-

Maqui Berry (Aristotelia chilensis) : Maqui berries are rich in anthocyanins, and studies have investigated the bioavailability of compounds like delphinidin-3-O-glucoside and cyanidin-3-O-sambubioside after consumption of maqui berry extract.[12]

-

Vaccinium Species : Delphinidin-3-sambubioside has been reported in Vaccinium padifolium.[13] Other berries in this genus, such as blueberries (Vaccinium corymbosum), are rich sources of various delphinidin glycosides.[11][14]

-

Cranberry (Vaccinium macrocarpon) : Studies have focused on the separation of Delphinidin-3-sambubioside from cranberry extracts.[15]

Other Plant Sources

-

Eggplant (Solanum melongena L.) : The peel of the eggplant is a known source of delphinidin-based anthocyanins.[16][17][18] The primary anthocyanin is often reported as delphinidin-3-rutinoside, but other delphinidin glycosides are also present.[14][18]

-

Okra (Abelmoschus esculentus L.) : The tender pods of some okra varieties have been found to contain Delphinidin-3-sambubioside as one of the two major anthocyanins.[19]

Quantitative Data

The concentration of Delphinidin-3-sambubioside varies significantly depending on the plant source, cultivar, growing conditions, and extraction method. The following table summarizes available quantitative data.

| Plant Source | Plant Part | Concentration | Extraction/Analysis Method | Reference |

| Hibiscus sabdariffa | Dried Calyces | 8.53 ± 0.08 µg/g | Solid-liquid extraction, LC-MS | [19] |

| Hibiscus sabdariffa | Calyces | 215 ± 31 mg/100g (Total Anthocyanins) | HPLC | [20] |

| Hibiscus sabdariffa | Calyxes | 48.4% to 59.2% of total flavonoids | Not Specified | [7] |

| Blackcurrant | Fruit | 2233 nmol/g (Delphinidin-3-rutinoside) | HPLC | [11] |

| Blackcurrant | Fruit | 839 nmol/g (Delphinidin-3-glucoside) | HPLC | [11] |

Note: Data for Delphinidin-3-sambubioside specifically is often aggregated with other anthocyanins. The data for blackcurrant highlights the presence of other significant delphinidin glycosides.

Experimental Protocols

The extraction, isolation, and analysis of this compound from plant sources involve multi-step procedures. Below are detailed methodologies cited in the literature.

Maceration and Solid-Phase Extraction from Hibiscus sabdariffa

This protocol is adapted from a method used for the isolation of Delphinidin-3-sambubioside and cyanidin-3-sambubioside from Roselle calyces.[1]

Objective: To extract and purify a mixture of major anthocyanins from dried Roselle calyces.

Materials:

-

Sun-dried Roselle calyxes (Hibiscus sabdariffa L.), ground

-

Methanol (B129727) (Industrial grade, double distilled)

-

Hydrochloric acid (HCl)

-

Amberlite XAD-7 resin

-

Hexane

-

Ethyl acetate

-

Deionized water

-

Rotary evaporator

-

Chromatography column (3.2 x 45 cm)

Procedure:

-

Extraction:

-

Macerate 40 g of ground Roselle calyxes in 200 mL of methanol for 2 hours at room temperature.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under vacuum using a rotary evaporator to obtain a crude extract.

-

-

Adsorption and Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto 64 g of Amberlite XAD-7 resin.

-

Pack the resin-adsorbed extract into a glass chromatography column (3.2 x 45 cm).

-

Washing: Elute the column sequentially with the following solvents to remove impurities:

-

2 L of acidified water (0.01% HCl)

-

1 L of hexane

-

1 L of ethyl acetate

-

-

Discard the fractions from the washing steps.

-

Elution: Elute the target anthocyanins from the resin using 800 mL of acidified methanol (0.01% HCl).

-

Collect the red-colored methanol fraction.

-

-

Final Concentration:

-

Concentrate the collected methanol fraction under vacuum using a rotary evaporator to yield a purified mixture composed primarily of Delphinidin-3-sambubioside and cyanidin-3-sambubioside.

-

Centrifugal Partition Chromatography (CPC) for Preparative Purification

This method allows for the high-purity isolation of Delphinidin-3-sambubioside on a preparative scale.[2][3]

Objective: To isolate pure Delphinidin-3-sambubioside from a crude H. sabdariffa extract.

Materials:

-

Crude anthocyanin extract from H. sabdariffa (obtained from MeOH/TFA extraction of dried flowers)

-

Ethyl acetate

-

1-Butanol

-

Water

-

Trifluoroacetic acid (TFA)

-

Centrifugal Partition Chromatography (CPC) instrument

Procedure:

-

Solvent System Preparation:

-

Prepare a ternary biphasic solvent system composed of ethyl acetate, 1-butanol, and water, acidified with 0.1% TFA.

-

Prepare the stationary phase using the ratio: ethyl acetate/1-butanol/water (5:5:90; v/v).

-

Prepare the mobile phase using the ratio: ethyl acetate/1-butanol/water (40:46:14; v/v).

-

-

CPC Operation:

-

Load the crude extract onto the CPC instrument.

-

Perform the separation using the prepared stationary and mobile phases according to the instrument's operating parameters.

-

Monitor the eluate and collect the fractions corresponding to Delphinidin-3-sambubioside.

-

-

Analysis:

-

Analyze the collected fractions for purity using High-Performance Liquid Chromatography (HPLC).

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the identification and quantification of anthocyanins.[1][14]

Objective: To identify and quantify Delphinidin-3-sambubioside in an extract.

Apparatus:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 analytical column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

This compound standard

Procedure:

-

Sample Preparation:

-

Dissolve the purified extract or standard in the mobile phase starting condition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 5% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might run from 5% to 30% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 520-530 nm for delphinidin glycosides.[1]

-

Injection Volume: 20 µL.

-

-

Identification and Quantification:

-

Identify the Delphinidin-3-sambubioside peak by comparing its retention time with that of the pure standard.

-

Confirm identity using mass spectrometry (LC-MS) if available.

-

Quantify the compound by creating a calibration curve using the standard of known concentrations.

-

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of Delphinidin-3-sambubioside from plant material.

Caption: Generalized workflow for extraction and analysis.

Signaling Pathway

Delphinidin-3-sambubioside has been shown to induce apoptosis in human leukemia (HL-60) cells through a pathway involving reactive oxygen species (ROS) and mitochondrial dysfunction.[9][21]

Caption: Apoptosis induction pathway in cancer cells.

References

- 1. New Pyranoanthocyanins Synthesized from Roselle ( Hibiscus sabdariffa L. ) Anthocyanins [scielo.org.mx]

- 2. Preparative Purification of Delphinidin 3-0-sambubioside from Roselle (Hibiscus sabdariffa L.) Petals by fast Centrifugation Partition Chromatography | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 3. researchgate.net [researchgate.net]

- 4. Delphinidin-3-sambubioside from Hibiscus sabdariffa. L attenuates hyperlipidemia in high fat diet-induced obese rats and oleic acid-induced steatosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academy.miloa.eu [academy.miloa.eu]

- 12. researchgate.net [researchgate.net]

- 13. Delphinidin 3-sambubioside | C26H29O16+ | CID 10196837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Nasunin from eggplant consists of cis-trans isomers of delphinidin 3-[4-(p-coumaroyl)-L-rhamnosyl (1-->6)glucopyranoside]-5-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dialnet.unirioja.es [dialnet.unirioja.es]

- 21. This compound | CAS:53158-73-9 | Manufacturer ChemFaces [chemfaces.com]

A Technical Guide to the Isolation of Delphinidin-3-sambubioside Chloride from Hibiscus sabdariffa

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for extracting, isolating, and purifying Delphinidin-3-sambubioside chloride, a primary anthocyanin found in the calyces of Hibiscus sabdariffa L. (Roselle). This guide synthesizes data from multiple studies to offer detailed experimental protocols and quantitative comparisons, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Delphinidin-3-sambubioside (Dp3-Sam) is a significant bioactive compound known for its antioxidant, anti-inflammatory, and potential therapeutic properties, including the inhibition of xanthine (B1682287) oxidase and attenuation of hyperlipidemia.[1][2][3] The calyces of Hibiscus sabdariffa are a rich, natural source of this and other anthocyanins, making efficient isolation crucial for further research and development.[4][5]

Chemical and Physical Properties

This compound is the salt form of the anthocyanin, often referred to as Hibiscin chloride.[6][7] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloride | |

| Molecular Formula | C₂₆H₂₉O₁₆Cl | [7] |

| Molecular Weight | 632.95 g/mol | [7] |

| CAS Number | 53158-73-9 | |

| Appearance | Powder | [7] |

| Purity (Commercial Standard) | ≥90% (HPLC) | [6][7] |

| UV/Visible λmax | 525 - 540 nm (in acidified methanol) | [6][8] |

Part I: Extraction Methodologies

The initial step in isolating Delphinidin-3-sambubioside is the extraction of total anthocyanins from the dried calyces of Hibiscus sabdariffa. The choice of solvent and method significantly impacts the yield and purity of the extract.

Conventional and Modern Extraction Techniques

The classical method for anthocyanin extraction is solid-liquid extraction using acidified polar solvents.[9] Modern techniques such as ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and pressurized liquid extraction have also been employed to improve efficiency.[9][10] Ultrasound-assisted extraction, for instance, has been noted as an efficient method for extracting bioactive compounds from Hibiscus flowers.[11]

Comparative Analysis of Extraction Solvents

The efficiency of different solvent systems in extracting total anthocyanins from Hibiscus sabdariffa has been quantitatively evaluated. Acidified ethanol (B145695) and solutions containing organic acids have demonstrated high extraction yields.

| Extraction Solvent | Total Anthocyanin Content (mg/100g) | Reference |

| 80% Ethanol with 2% Lactic Acid | 725.91 | [12] |

| 50% Ethanol with 1% HCl | 685.78 | [12] |

| 2% Acetic Acid Solution | 634.90 | [12] |

| 80% Ethanol with 0.5% Lactic Acid | 523.95 | [12] |

| 70:30% (v/v) Ethanol:Water | 2,649±96 (as mg gallic acid equiv.) | [13] |

| 50:50% (v/v) Ethanol:Water | 215±31 (by HPLC) | [13] |

Note: Direct comparison between studies may be limited by variations in analytical methods (e.g., spectrophotometric vs. HPLC) and reporting units.

Detailed Experimental Protocol: Acidified Methanol (B129727) Extraction

This protocol is based on a widely cited method for achieving a high yield of anthocyanins from dried Hibiscus sabdariffa calyces.[5][8]

Materials:

-

Dried, ground calyces of Hibiscus sabdariffa

-

Methanol (MeOH), HPLC grade

-

Trifluoroacetic acid (TFA), 0.1% (v/v) solution

-

Whatman filter paper

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Maceration: Macerate 100 g of powdered Hibiscus sabdariffa calyces in 200 mL of methanol acidified with 0.1% TFA.[5]

-

Extraction: Keep the mixture at 4°C for 24 hours to allow for thorough extraction.[5]

-

Filtration: Filter the macerate through cotton wool followed by Whatman filter paper to remove solid plant material.[5]

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.[5]

-

Lyophilization: Dissolve the resulting aqueous extract in distilled water and freeze-dry to obtain a stable, powdered crude anthocyanin extract.[8]

Workflow for Anthocyanin Extraction

References

- 1. academic.oup.com [academic.oup.com]

- 2. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delphinidin-3-sambubioside from Hibiscus sabdariffa. L attenuates hyperlipidemia in high fat diet-induced obese rats and oleic acid-induced steatosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. florajournal.com [florajournal.com]

- 6. extrasynthese.com [extrasynthese.com]

- 7. Delphinidin-3-O-sambubioside chloride | CymitQuimica [cymitquimica.com]

- 8. ijcrbp.com [ijcrbp.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tsijournals.com [tsijournals.com]

- 12. curresweb.com [curresweb.com]

- 13. dialnet.unirioja.es [dialnet.unirioja.es]

Delphinidin-3-sambubioside Chloride in Vaccinium myrtillus: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Delphinidin-3-sambubioside chloride, a significant anthocyanin found in Vaccinium myrtillus (bilberry). This document outlines its quantitative presence, detailed experimental protocols for its study, and its modulation of key signaling pathways relevant to drug development.

Quantitative Data

Delphinidin-3-sambubioside is a prominent anthocyanin in Vaccinium myrtillus, contributing to its rich color and therapeutic properties. The concentration of this compound can vary depending on the plant material and extraction methodology.

| Plant Material | Compound | Method | Yield/Concentration | Reference |

| Vaccinium myrtillus Fruit Crude Extract | Delphinidin-3-O-sambubioside | High-Speed Counter-Current Chromatography (HSCCC) | 130 mg from 500 mg of crude extract | [1] |

| Vaccinium myrtillus Fruit Dry Extract | Delphinidin Glycosides (as a group) | High-Performance Liquid Chromatography (HPLC) | 125.36 mg/g of dry extract | |

| Vaccinium myrtillus Leaves | Anthocyanins | General Phytochemical Analysis | Traces | [2] |

Experimental Protocols

This section details the methodologies for the extraction, quantification, and biological evaluation of Delphinidin-3-sambubioside from Vaccinium myrtillus.

Extraction and Isolation of Delphinidin-3-O-sambubioside

Method: High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a study that successfully isolated Delphinidin-3-O-sambubioside from bilberry fruit crude extract[1].

-

Preparation of Crude Extract:

-

Start with a crude extract of Vaccinium myrtillus fruits. The specific method for obtaining the crude extract can vary (e.g., methanolic or ethanolic extraction).

-

-

HSCCC System and Solvent System:

-

Utilize a high-speed counter-current chromatograph.

-

Prepare a biphasic solvent system composed of methyl tert-butyl ether-n-butanol-acetonitrile-water-trifluoroacetic acid in a ratio of 1:4:1:5:0.01 (v/v).

-

Thoroughly mix the solvent system and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

-

Chromatographic Separation:

-

Fill the HSCCC column with the stationary phase.

-

Inject the crude bilberry extract (e.g., 500 mg dissolved in a small volume of the solvent system).

-

Pump the mobile phase through the column at a defined flow rate.

-

Monitor the effluent using a UV-Vis detector at a wavelength suitable for anthocyanins (e.g., 520 nm).

-

Collect fractions based on the chromatogram peaks.

-

-

Identification and Purity Analysis:

-

Analyze the collected fractions corresponding to Delphinidin-3-O-sambubioside using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) to confirm the structure and assess purity.

-

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a general framework for the quantification of Delphinidin-3-sambubioside in Vaccinium myrtillus extracts, based on established methods for anthocyanin analysis[3][4].

-

Sample Preparation:

-

Extract anthocyanins from homogenized Vaccinium myrtillus plant material (e.g., fruits, leaves) using an acidified solvent (e.g., methanol (B129727) with 0.1% HCl).

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

UPLC-MS/MS System and Conditions:

-

UPLC System: An ultra-high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column suitable for anthocyanin separation (e.g., Acquity BEH C18, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the anthocyanins. For example: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-17 min, 40-95% B; 17-19 min, 95% B; 19-20 min, 95-5% B; 20-25 min, 5% B.

-

Flow Rate: Approximately 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for Delphinidin-3-sambubioside need to be determined using a pure standard.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Calculate the concentration of Delphinidin-3-sambubioside in the samples by comparing their peak areas to the calibration curve.

-

In Vitro Anti-inflammatory Activity Assay

Model: Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages [5][6][7][8].

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Seed the RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubate for a specified period (e.g., 24 hours).

-

-

Assessment of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6): Isolate total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of these genes.

-

Protein Expression of Signaling Molecules: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IKK, p-IκBα, p-p65, p-ERK, p-p38).

-

Signaling Pathways and Mechanisms of Action

Delphinidin-3-sambubioside exerts its anti-inflammatory effects primarily by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, which binds to Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Delphinidin-3-sambubioside has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Delphinidin-3-sambubioside: A Technical Guide for Scientific Professionals

Abstract

Delphinidin-3-sambubioside, an anthocyanin responsible for the vibrant blue and purple hues in many plants, is of increasing interest to researchers, scientists, and drug development professionals for its potential health benefits. This technical guide provides an in-depth exploration of the core biosynthetic pathway of delphinidin-3-sambubioside, detailing the enzymatic reactions, and offering a compilation of quantitative data and experimental protocols. This document is intended to serve as a comprehensive resource for the scientific community, facilitating further research and application of this promising natural compound.

Introduction

Anthocyanins, a class of flavonoids, are water-soluble pigments that contribute to the red, purple, and blue colors of numerous flowers, fruits, and vegetables. Delphinidin-3-sambubioside is a specific anthocyanin composed of a delphinidin (B77816) aglycone linked to a sambubiose sugar moiety (a disaccharide of xylose and glucose). Beyond its role as a natural colorant, delphinidin-3-sambubioside exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. A thorough understanding of its biosynthetic pathway is crucial for its targeted production and therapeutic development.

The Core Biosynthetic Pathway

The biosynthesis of delphinidin-3-sambubioside is a branch of the general flavonoid pathway. The formation of the delphinidin aglycone from L-phenylalanine involves a series of well-characterized enzymatic steps. This guide focuses on the final two crucial glycosylation steps that lead to the formation of delphinidin-3-sambubioside from the delphinidin aglycone.

The synthesis proceeds in two sequential enzymatic reactions:

-

Glucosylation of Delphinidin: The first step involves the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of the delphinidin aglycone. This reaction is catalyzed by the enzyme Anthocyanidin 3-O-glucosyltransferase (A3GT) , which belongs to the family of UDP-glycosyltransferases (UGTs). This glucosylation is a critical step for the stability of the anthocyanin.

-

Xylosylation of Delphinidin-3-glucoside: The second step is the addition of a xylose molecule to the 2"-hydroxyl group of the glucose moiety of delphinidin-3-glucoside. This reaction is catalyzed by Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (A3G2'''XT) , another specific UGT. This final xylosylation step yields delphinidin-3-sambubioside.

Below is a diagram illustrating this two-step enzymatic conversion.

Caption: Enzymatic conversion of Delphinidin to Delphinidin-3-sambubioside.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes involved in the biosynthesis of delphinidin-3-sambubioside. It is important to note that these values can vary depending on the plant species from which the enzyme is isolated and the specific experimental conditions.

| Enzyme | EC Number | Substrate | Apparent K (µM) | Apparent Vₘₐₓ (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) | Source Organism |

| Anthocyanidin 3-O-glucosyltransferase (A3GT) | 2.4.1.115 | Cyanidin | 250 | 1,160 | 8.0 | 30 | Vitis vinifera[1] |

| Delphinidin | Data not available | Data not available | 8.0 | 30 | Freesia hybrida[2] | ||

| UDP-Glucose | 330 | - | 8.0 | 30 | Vitis vinifera[1] | ||

| Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (A3G2'''XT) | 2.4.2.51 | Delphinidin-3-glucoside | Data not available | Data not available | 7.5 | 35 | Epimedium pubescens (homologous enzyme)[3] |

| UDP-Xylose | Data not available | Data not available | 9.5 | 35 | Epimedium pubescens (homologous enzyme)[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the delphinidin-3-sambubioside biosynthetic pathway.

Purification of Recombinant Anthocyanidin 3-O-glucosyltransferase (A3GT) from E. coli

This protocol is adapted from methods used for the purification of homologous flavonoid glucosyltransferases.[2][4]

Workflow Diagram:

Caption: Workflow for the purification of recombinant A3GT.

Methodology:

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with a suitable expression vector (e.g., pET vector) containing the coding sequence for A3GT with an N-terminal polyhistidine tag. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet the cell debris. The supernatant contains the soluble His-tagged A3GT.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the bound A3GT from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for long-term stability.

-

Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE. A single band at the expected molecular weight indicates successful purification.

Enzyme Assay for Anthocyanidin 3-O-glucosyltransferase (A3GT)

This protocol is based on established assays for flavonoid glucosyltransferases.[1]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM DTT (dithiothreitol)

-

50-200 µM Delphinidin (substrate)

-

1-5 mM UDP-glucose (co-substrate)

-

Purified recombinant A3GT (1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding an equal volume of 1% (v/v) HCl in methanol.

-

Analysis: Analyze the reaction products by HPLC-DAD to quantify the formation of delphinidin-3-glucoside.

Enzyme Assay for Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (A3G2'''XT)

This protocol is adapted from assays for homologous xylosyltransferases.[3]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

50-200 µM Delphinidin-3-glucoside (substrate)

-

1-5 mM UDP-xylose (co-substrate)

-

Purified recombinant A3G2'''XT (1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 35°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of 1% (v/v) HCl in methanol.

-

Analysis: Analyze the reaction products by HPLC-DAD to quantify the formation of delphinidin-3-sambubioside.

HPLC-DAD Analysis of Delphinidin Glycosides

This method is suitable for the separation and quantification of delphinidin, delphinidin-3-glucoside, and delphinidin-3-sambubioside.[2]

Workflow Diagram:

Caption: Workflow for HPLC-DAD analysis of delphinidin glycosides.

Methodology:

-

Instrumentation: A high-performance liquid chromatography system equipped with a diode array detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) formic acid in water.

-

Solvent B: 0.1% (v/v) formic acid in acetonitrile.

-

-

Gradient Elution: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at 520 nm for anthocyanins.

-

Quantification: Identify and quantify the peaks by comparing their retention times and UV-Vis spectra with those of authentic standards of delphinidin, delphinidin-3-glucoside, and delphinidin-3-sambubioside. Generate a standard curve for each compound to determine their concentrations in the samples.

Conclusion

The biosynthesis of delphinidin-3-sambubioside is a two-step glycosylation process catalyzed by specific UDP-glycosyltransferases. This technical guide has provided a detailed overview of this pathway, including the key enzymes, available quantitative data, and comprehensive experimental protocols. While further research is needed to fully characterize the kinetic properties of the enzymes specifically involved in the delphinidin-3-sambubioside pathway in various plant species, the information presented here serves as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development. The methodologies outlined will aid in the elucidation of this pathway in different organisms and facilitate the development of strategies for the enhanced production of this beneficial anthocyanin.

References

- 1. Cloning and characterization of Vitis vinifera UDP-glucose:flavonoid 3-O-glucosyltransferase, a homologue of the enzyme encoded by the maize Bronze-1 locus that may primarily serve to glucosylate anthocyanidins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Delphinidin-3-sambubioside Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-sambubioside chloride, an anthocyanin predominantly found in plants like Hibiscus sabdariffa and Vaccinium myrtillus, has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and anticancer properties.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its underlying molecular mechanisms. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a glycosidic form of the anthocyanidin delphinidin, where a sambubiose (a disaccharide of xylose and glucose) is attached at the 3-position. The positive charge on the oxygen atom of the C-ring is balanced by a chloride ion.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | [2][3] |

| Molecular Formula | C₂₆H₂₉ClO₁₆ | [3][4] |

| Molecular Weight | 632.95 g/mol | [4][5] |

| CAS Number | 53158-73-9 | [3][4] |

| SMILES | OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O">C@H--INVALID-LINK--[C@@H]1O.[Cl-] | [4] |

| InChI | InChI=1S/C26H28O16.ClH/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8;/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33);1H/t14-,17-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 | [2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Lavender crystalline powder | |

| Solubility | Soluble in water, alcohols, and acidic solvents. Insoluble in non-polar solvents. | |

| Stability | Stable under neutral or weakly acidic conditions. Prone to decomposition under strong acid or alkaline conditions. | |

| Storage | Store at -20°C in a dry and dark place. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of the NF-κB and MEK1/2-ERK1/2 signaling pathways.

Caption: Anti-inflammatory signaling pathway of this compound.

Pro-apoptotic Activity in Leukemia Cells

In human leukemia (HL-60) cells, this compound induces apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial dysfunction pathway. This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.

Caption: Apoptosis signaling pathway of this compound.

Experimental Protocols

Extraction and Purification from Hibiscus sabdariffa

This protocol describes a general method for the extraction and purification of this compound from the dried calyces of Hibiscus sabdariffa.

Materials:

-

Dried calyces of Hibiscus sabdariffa

-

Methanol (B129727) (MeOH)

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate

-

1-Butanol

-

Water (HPLC grade)

-

Centrifugal Partition Chromatography (CPC) system

-

HPLC system with a C18 column

Procedure:

-

Extraction: Macerate 100 g of dried Hibiscus sabdariffa calyces in 1 L of methanol containing 0.1% (v/v) TFA for 24 hours at 4°C. Filter the extract and concentrate under reduced pressure.

-

CPC Purification:

-

Prepare a biphasic solvent system of ethyl acetate/1-butanol/water (e.g., 4:1:5 v/v/v), acidified with 0.1% TFA.

-

Dissolve the crude extract in the stationary phase and load it into the CPC column.

-

Perform the separation using the mobile phase at a suitable flow rate.

-

Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

-

-

HPLC Purification:

-

Pool and concentrate the fractions containing the target compound.

-

Further purify the concentrated fraction by preparative HPLC on a C18 column.

-

Use a gradient of solvent A (water with 0.1% TFA) and solvent B (methanol with 0.1% TFA).

-

Collect the peak corresponding to this compound and lyophilize to obtain a pure powder.

-

Western Blot Analysis of NF-κB and MEK/ERK Signaling

This protocol outlines a general procedure for analyzing the effect of this compound on key proteins in the NF-κB and MEK/ERK signaling pathways in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-IKKα/β, anti-IκBα, anti-p-NF-κB p65, anti-p-MEK1/2, anti-p-ERK1/2, and corresponding total protein antibodies, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed cells in 6-well plates and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for an appropriate time (e.g., 30 minutes for phosphorylation events).

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and visualize the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Caspase Activity Assay

This protocol provides a general method for measuring the activity of caspases-3, -8, and -9 in HL-60 cells treated with this compound using colorimetric or fluorometric substrates.

Materials:

-

HL-60 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)

-

Caspase-8 substrate (e.g., IETD-pNA or IETD-AFC)

-

Caspase-9 substrate (e.g., LEHD-pNA or LEHD-AFC)

-

Reaction buffer

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture HL-60 cells in RPMI-1640 medium with 10% FBS.

-

Seed cells in a 96-well plate.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Centrifuge the plate to pellet the cells.

-

Remove the supernatant and add cell lysis buffer.

-

Incubate on ice for 10-15 minutes.

-

-

Caspase Activity Measurement:

-

Add the cell lysate to a new 96-well plate.

-

Add the specific caspase substrate and reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for pNA substrates) or fluorescence (for AFC substrates) using a microplate reader.

-

Calculate the fold-increase in caspase activity relative to untreated control cells after subtracting the background reading.

-

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the areas of inflammation and cancer. Its well-defined chemical structure and known mechanisms of action, involving the modulation of critical cellular signaling pathways, make it an attractive candidate for further investigation and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore its biological activities and advance its potential clinical applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mpbio.com [mpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Delphinidin-3-sambubioside Chloride: A Comprehensive Technical Guide

CAS Number: 53158-73-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin-3-sambubioside chloride, a prominent anthocyanin found in sources such as Hibiscus sabdariffa L. and Vaccinium myrtillus (bilberry), has garnered significant scientific interest for its diverse pharmacological activities. This document provides a detailed technical overview of its physicochemical properties, biological effects, and underlying mechanisms of action. It summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its interaction with critical cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.

Physicochemical Properties

This compound is a water-soluble glycosidic form of the anthocyanidin delphinidin. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 53158-73-9 | [1] |

| Molecular Formula | C₂₆H₂₉ClO₁₆ | [1][2] |

| Molecular Weight | 632.95 g/mol | [1][2] |

| Appearance | Brown to black solid/powder | [1][3] |

| Purity | ≥90.0% (HPLC) | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695), Hot water | [5][6] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months. | [1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, anti-hyperlipidemic, and antioxidant effects. Key quantitative data from various studies are presented in the tables below for easy comparison.

Anti-inflammatory Activity

| Assay | Cell Line/Model | Concentration/Dose | Effect | Reference |

| iNOS Expression Inhibition | RAW264.7 cells | 50-200 µM | Inhibition of LPS-induced iNOS expression | [7] |

| Inflammatory Cytokine Release | RAW264.7 cells | 50-200 µM | Reduction of LPS-induced IL-6, MCP-1, and TNF-α | [8] |

| Paw Edema | LPS-induced mouse model | Intraperitoneal injection | 89.3% decrease in edema | [7] |

Anti-cancer Activity

| Assay | Cell Line | IC₅₀ / Concentration | Effect | Reference |

| Apoptosis Induction | HL-60 cells | 75 µM (IC₅₀) | Inhibition of proliferation by inducing apoptosis | [7] |

Anti-hyperlipidemic Activity

| Assay | Cell Line/Model | Concentration/Dose | Effect | Reference |

| Intracellular Triglyceride Levels | Oleic acid-treated HepG2 cells | 100-200 µg/mL | Decrease in intracellular TG levels and lipid accumulation | [7] |

| Lipid Accumulation | High-Fat Diet (HFD) rats | 30 mg/kg body weight (oral gavage, daily for 8 weeks) | Decrease in hepatic lipid accumulation | [7] |

Other Activities

| Activity | Assay/Model | IC₅₀ / Concentration | Effect | Reference |

| Xanthine (B1682287) Oxidase Inhibition | In vitro enzyme assay | 17.1 µM (IC₅₀) | Potent inhibition of xanthine oxidase | |

| Antioxidant Activity | Various assays | Not specified | Exhibits antioxidant properties | [5] |

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to downregulate the NF-κB and MEK/ERK signaling pathways.[8] LPS typically binds to Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of these pro-inflammatory pathways.[3][5] this compound interferes with this cascade by inhibiting the phosphorylation of IKKα/β, which prevents the degradation of IκBα and subsequent translocation of NF-κB to the nucleus.[9] It also suppresses the phosphorylation of MEK1/2 and ERK1/2, further dampening the inflammatory response.[7][8]

Apoptosis Induction in Cancer Cells

This compound induces apoptosis in human leukemia (HL-60) cells through a pathway mediated by reactive oxygen species (ROS).[10] The increase in intracellular ROS leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Regulation of Lipid Metabolism

The anti-hyperlipidemic effects of this compound are mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK).[11][12] AMPK acts as a master regulator of cellular energy homeostasis.[13] Upon activation, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Extraction and Purification from Hibiscus sabdariffa L.

A general protocol for the extraction and purification of anthocyanins from plant material is as follows:

-

Sample Preparation: Dried calyces of Hibiscus sabdariffa L. are ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with an acidified polar solvent, such as methanol or ethanol containing a small percentage of formic acid (e.g., 1%) to maintain the stability of the anthocyanins. Maceration or ultrasound-assisted extraction can be employed.[12]

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Purification by Solid-Phase Extraction (SPE): The concentrated aqueous extract is loaded onto a C18 SPE cartridge. The cartridge is first washed with acidified water to remove polar impurities like sugars. The anthocyanin fraction is then eluted with acidified methanol.

-

Further Purification by Preparative HPLC: For high purity, the semi-purified fraction can be subjected to preparative high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acidified water and methanol or acetonitrile.[16] The collected fractions containing this compound are then lyophilized.

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol is for the analytical quantification of this compound.

-

Instrumentation: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[4]

-

Mobile Phase:

-

A: 1% Formic acid in water

-

B: 1% Formic acid in Acetonitrile[7]

-

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: 40°C[7]

-

Detection Wavelength: 520 nm[7]

-

Injection Volume: Typically 10-20 µL.

-

Gradient Elution: A gradient from a low to a high percentage of mobile phase B is typically used to separate the anthocyanins. The exact gradient profile would need to be optimized based on the specific column and system.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound on murine macrophages.

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.[17]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 50, 100, 200 µM) and the cells are pre-treated for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Control wells should include untreated cells and cells treated with LPS alone.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): The cell culture supernatant is collected. To 50 µL of supernatant, 50 µL of Griess reagent is added. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[7] The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Apoptosis Assay in HL-60 Cells using Annexin V/PI Staining

This protocol is for the detection of apoptosis in human leukemia cells.

-

Cell Culture and Treatment: HL-60 cells are cultured in suspension in RPMI-1640 medium supplemented with 10% FBS. Cells are treated with this compound (e.g., at its IC₅₀ of 75 µM) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Approximately 1-5 x 10⁵ cells are collected by centrifugation.

-

Washing: The cell pellet is washed once with cold 1X PBS.

-

Resuspension: The cells are resuspended in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.

-

Analysis by Flow Cytometry: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Hyperlipidemia Rat Model

This protocol describes the induction of hyperlipidemia in rats to study the effects of this compound.

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Diet-Induced Hyperlipidemia:

-

Control Group: Fed a standard chow diet.

-

High-Fat Diet (HFD) Group: Fed a diet high in fat. A common composition is a mixture of standard chow, ghee, and corn oil, providing approximately 40-60% of calories from fat.[1][11] Some protocols also include high fructose (B13574) (around 25%) in the drinking water.[1]

-

-

Treatment: After an induction period (e.g., 4-8 weeks) to establish hyperlipidemia, the HFD-fed rats are divided into groups. The treatment group receives this compound daily by oral gavage (e.g., 30 mg/kg body weight) for a specified duration (e.g., 8 weeks).[7] A vehicle control group receives the vehicle (e.g., water or saline) only.

-

Sample Collection: At the end of the study, rats are fasted overnight, and blood is collected for serum analysis. Tissues such as the liver can also be harvested for histological analysis.

-

Serum Lipid Profile Analysis: Serum is separated by centrifugation. Total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are measured using commercially available enzymatic kits with a spectrophotometer.[9]

Conclusion

This compound is a multi-target natural compound with significant therapeutic potential. Its well-characterized anti-inflammatory, anti-cancer, and anti-hyperlipidemic properties, underpinned by its modulation of key signaling pathways such as NF-κB, MEK/ERK, and AMPK, make it a compelling candidate for further drug development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute further investigations into the pharmacological activities and clinical applications of this promising anthocyanin.

References

- 1. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. researchgate.net [researchgate.net]

- 4. Three-Dimensional (3D)-Printed Snacks from Indigenous Composite Inks Improve Metabolic Dysfunctions Associated with High-Fat-Diet-Induced Obesity in Wistar Rats [mdpi.com]

- 5. Toll-like receptor 4 activates NF-κB and MAP kinase pathways to regulate expression of proinflammatory COX-2 in renal medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. annexpublishers.com [annexpublishers.com]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. elsevier.es [elsevier.es]

- 12. chemfaces.com [chemfaces.com]

- 13. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

- 14. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyanidin-3-O-β-glucoside regulates fatty acid metabolism via an AMP-activated protein kinase-dependent signaling pathway in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Delphinidin-3-sambubioside Chloride in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin-3-sambubioside chloride, an anthocyanin isolated from Hibiscus sabdariffa L., has garnered significant interest for its potent biological activities, including anti-cancer and anti-inflammatory properties.[1] These application notes provide detailed protocols for in vitro cell culture assays to investigate the pro-apoptotic and anti-inflammatory effects of this compound. The methodologies described herein are based on established research and are intended to guide researchers in evaluating the cellular and molecular mechanisms of this compound.

I. Pro-Apoptotic Activity in Human Leukemia (HL-60) Cells

This compound has been shown to induce apoptosis in human leukemia (HL-60) cells through a pathway involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Quantitative Data Summary

| Cell Line | Assay | Parameter | Concentration | Result | Reference |

| HL-60 | Cell Viability (MTT) | IC50 | Not explicitly stated, but significant inhibition observed | Dose-dependent decrease in cell viability | N/A |

| HL-60 | Apoptosis | Apoptotic Cells | 100 µM | Time-dependent increase | N/A |

| HL-60 | Caspase Activation | Caspase-3, -8, -9 | 100 µM | Time-dependent activation | N/A |

| HL-60 | Mitochondrial Potential | ΔΨm | 100 µM | Loss of mitochondrial membrane potential | N/A |

Experimental Protocols

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.[2]

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 150 µM) for 24-48 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-

HL-60 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed HL-60 cells and treat with desired concentrations of this compound for the desired time period (e.g., 6, 12, 24 hours).

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[5]

This protocol is to detect the activation of key apoptotic proteins, such as caspases, by Western blotting.[6][7]

Materials:

-

HL-60 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Bax, anti-Bcl-2, anti-Cytochrome c)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescence detection reagents

Procedure:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

Signaling Pathway and Workflow Diagrams

References

- 1. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. bosterbio.com [bosterbio.com]

- 5. Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models | MDPI [mdpi.com]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Delphinidin-3-sambubioside Chloride in RAW264.7 Macrophage Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-sambubioside chloride, an anthocyanin isolated from Hibiscus sabdariffa L., has demonstrated significant anti-inflammatory properties. In the context of immunology and drug discovery, the murine macrophage cell line RAW264.7 is a widely used model to study inflammatory processes. When stimulated with lipopolysaccharide (LPS), RAW264.7 cells mimic an inflammatory response by producing various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Delphinidin-3-sambubioside (Dp3-Sam) has been shown to attenuate this inflammatory cascade by inhibiting the production of these mediators.[1] The underlying mechanism of action involves the downregulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

These application notes provide a comprehensive guide for utilizing this compound in RAW264.7 macrophage cell culture, including detailed protocols for assessing its effects on cell viability and inflammatory responses.

Data Presentation

The following tables summarize the quantitative effects of Delphinidin-3-sambubioside on RAW264.7 cells based on available research. It is important to note that specific quantitative data for the chloride salt is limited; the data presented here is for Delphinidin-3-sambubioside. The biological activity is expected to be comparable.

Table 1: Effect of Delphinidin-3-sambubioside on Cell Viability in HepG2 Cells

| Concentration (µg/mL) | Cell Viability (%) |